molecular formula C5H4BrFOS B13971444 4-Bromo-3-fluoro-2-thiophenemethanol

4-Bromo-3-fluoro-2-thiophenemethanol

Cat. No.: B13971444
M. Wt: 211.05 g/mol
InChI Key: DUHKGVTZTQETOP-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-fluoro-2-thiophenemethanol typically involves the bromination and fluorination of thiophene derivatives. One common method includes the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products and waste. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-3-fluoro-2-thiophenemethanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Bromo-3-fluoro-2-thiophenemethanol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Bromo-3-fluoro-2-thiophenemethanol involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

  • 4-Bromo-2-fluorothiophenemethanol
  • 3-Bromo-2-fluorothiophenemethanol
  • 4-Chloro-3-fluoro-2-thiophenemethanol

Comparison: 4-Bromo-3-fluoro-2-thiophenemethanol is unique due to the specific positioning of the bromine and fluorine atoms on the thiophene ring, which can influence its reactivity and properties. Compared to similar compounds, it may exhibit different chemical behaviors and biological activities, making it a valuable compound for targeted research and applications .

Properties

Molecular Formula

C5H4BrFOS

Molecular Weight

211.05 g/mol

IUPAC Name

(4-bromo-3-fluorothiophen-2-yl)methanol

InChI

InChI=1S/C5H4BrFOS/c6-3-2-9-4(1-8)5(3)7/h2,8H,1H2

InChI Key

DUHKGVTZTQETOP-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(S1)CO)F)Br

Origin of Product

United States

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